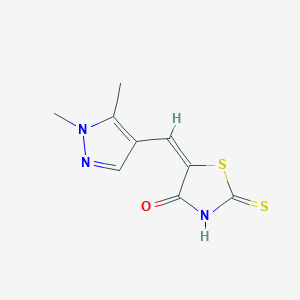
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
説明
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C9H9N3OS2 and its molecular weight is 239.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by recent research findings.
Synthesis of the Compound
The synthesis of thiazolidinone derivatives typically involves the reaction of thiosemicarbazones with aldehydes or ketones. In the case of this compound, the synthesis may follow a pathway similar to that described in literature for related compounds. The synthetic route often includes:
- Formation of Thiazolidinone Core : Reaction between thiosemicarbazide and an appropriate aldehyde.
- Methylation : Introduction of methyl groups to enhance biological activity.
- Characterization : The compound is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a review noted that compounds with a thiazolidinone scaffold demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | C6 | TBD | Apoptosis induction |
| 5-FU (control) | C6 | 8.34 | Chemotherapy |
Studies indicate that derivatives similar to this compound can inhibit cancer cell proliferation through mechanisms involving the inhibition of specific enzymes and pathways crucial for tumor growth .
Antimicrobial Activity
Thiazolidinone derivatives have also been investigated for their antimicrobial properties. Research shows that these compounds exhibit significant activity against various bacterial strains and fungi. The structure-activity relationship (SAR) indicates that modifications on the thiazolidinone ring can enhance antimicrobial efficacy.
Anti-HIV Activity
The compound's potential as an anti-HIV agent has been explored through molecular docking studies. However, findings suggest that while some thiazolidinone derivatives show promise in inhibiting HIV replication in vitro, many exhibit cytotoxic effects on host cells, complicating their therapeutic use .
Case Studies
A notable study synthesized several thiazolidinone derivatives and evaluated their biological activities against HIV and various cancer cell lines. The results indicated that while some compounds showed anti-HIV activity, they were also toxic to T-lymphocyte cell lines, highlighting a critical challenge in drug development .
Another investigation focused on pyrazole-containing thiazolidinones and their cytotoxic effects on breast cancer cell lines. Results demonstrated enhanced cytotoxicity compared to standard treatments when used in combination with established chemotherapeutic agents like doxorubicin .
特性
IUPAC Name |
(5E)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-5-6(4-10-12(5)2)3-7-8(13)11-9(14)15-7/h3-4H,1-2H3,(H,11,13,14)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBQUTKJONFZJP-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/2\C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















